N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is commonly referred to as 'compound X' in the scientific literature.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : Several studies have focused on the synthesis of thiazole and acetamide derivatives, noting their significant antimicrobial and antifungal activities. For instance, compounds synthesized from bromo-N-(phenylsulfonyl)acetamide derivatives exhibited good antimicrobial activity, with some showing high activity against various strains (Fahim & Ismael, 2019). Similarly, novel Schiff bases and thiazolidinone derivatives were evaluated for their antibacterial and antifungal properties, showing promising results (Fuloria, Fuloria, & Gupta, 2014).
Glutaminase Inhibition for Cancer Therapy : Another area of research is the design and synthesis of analogs as inhibitors for therapeutic purposes, such as glutaminase inhibition in cancer therapy. BPTES analogs, for instance, showed potency in inhibiting kidney-type glutaminase, suggesting potential for treating cancer (Shukla et al., 2012).
Antioxidant and Anticancer Potential : Derivatives of celecoxib have been synthesized and evaluated for their antioxidant, anticancer, and anti-inflammatory activities, showcasing the multifaceted potential of these compounds in pharmacology (Küçükgüzel et al., 2013).
Synthesis and Characterization
Novel Synthetic Routes : Research has also been dedicated to the development of novel synthetic routes for producing thiazole and acetamide derivatives, aiming at improving their pharmacological profiles. For example, microwave-assisted synthesis has been employed for the structural elucidation and biological assessment of acetamide derivatives, indicating a methodological advancement in compound synthesis (Ghazzali et al., 2012).
Antidiabetic Agents : The sequential conversion of compounds into N-substituted derivatives has been explored for their antidiabetic potential, demonstrating the role of these compounds in inhibiting enzymes like α-glucosidase (Nazir et al., 2018).
Mechanism of Action
Target of action
The compound “N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide” belongs to the class of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S2/c1-13-5-7-15(8-6-13)22-19(26)12-28-20-24-17(11-27-20)10-18(25)23-16-4-2-3-14(21)9-16/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKFTXUMFRWJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide |
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